molecular formula C28H48FeP2 B14787073 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene

1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene

Cat. No.: B14787073
M. Wt: 502.5 g/mol
InChI Key: HEIVQJRWTUOXSX-UHFFFAOYSA-N
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Description

1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene: is a compound that belongs to the class of ferrocene derivatives. Ferrocene derivatives are known for their unique sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings. This particular compound is characterized by the presence of two bis(1,1-dimethylethyl)phosphino groups attached to the ferrocene core. These phosphino groups are known for their ability to act as ligands, making this compound useful in various catalytic and coordination chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene typically involves the reaction of ferrocene with bis(1,1-dimethylethyl)phosphino reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the ferrocene derivative is reacted with bis(1,1-dimethylethyl)phosphine in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene exerts its effects is primarily through its ability to act as a ligand. The phosphino groups can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and more. The ferrocene core provides stability and electronic properties that enhance the compound’s reactivity .

Comparison with Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene derivative with diphenylphosphino groups.

    1,2-Bis(diphenylphosphino)ethane (dppe): A similar bidentate ligand but with an ethane backbone instead of a ferrocene core.

    1,2-Bis(di-tert-butylphosphinomethyl)benzene: A benzene derivative with similar phosphino groups.

Uniqueness: 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene is unique due to its ferrocene core, which imparts distinct electronic properties and stability. The presence of bulky bis(1,1-dimethylethyl)phosphino groups also provides steric hindrance, which can influence the compound’s reactivity and selectivity in catalytic processes .

Properties

Molecular Formula

C28H48FeP2

Molecular Weight

502.5 g/mol

IUPAC Name

cyclopenta-1,3-diene;ditert-butyl-[[2-(ditert-butylphosphanylmethyl)cyclopenta-1,3-dien-1-yl]methyl]phosphane;iron(2+)

InChI

InChI=1S/C23H43P2.C5H5.Fe/c1-20(2,3)24(21(4,5)6)16-18-14-13-15-19(18)17-25(22(7,8)9)23(10,11)12;1-2-4-5-3-1;/h13-15H,16-17H2,1-12H3;1-5H;/q2*-1;+2

InChI Key

HEIVQJRWTUOXSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(CC1=C(C=C[CH-]1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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